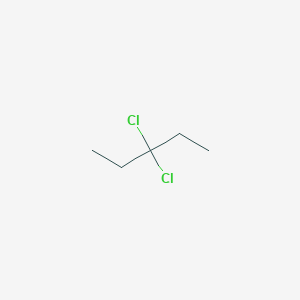

3,3-Dichloropentane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,3-dichloropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUDFOLIRVUWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334176 | |

| Record name | 3,3-dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21571-91-5 | |

| Record name | 3,3-dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dichloropentane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1][2] This document provides a comprehensive overview of its chemical and physical properties, structural information, and known reactivity. The information is compiled from various chemical databases and literature sources to serve as a technical guide for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structural identity of this compound is established through various internationally recognized chemical identifiers. These are crucial for unambiguous database searches and regulatory compliance.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 21571-91-5[2] |

| Molecular Formula | C₅H₁₀Cl₂[1][2] |

| SMILES | CCC(CC)(Cl)Cl[1] |

| InChI | InChI=1S/C5H10Cl2/c1-3-5(6,7)4-2/h3-4H2,1-2H3[1] |

| InChIKey | MOUDFOLIRVUWKC-UHFFFAOYSA-N[1] |

digraph "3_3_Dichloropentane_Identifiers" { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];"this compound" [fillcolor="#FBBC05"];

"IUPAC Name" [label="IUPAC Name\nthis compound"]; "CAS Number" [label="CAS Number\n21571-91-5"]; "Molecular Formula" [label="Molecular Formula\nC₅H₁₀Cl₂"]; "SMILES" [label="SMILES\nCCC(CC)(Cl)Cl"]; "InChI" [label="InChI\nInChI=1S/C5H10Cl2/c1-3-5(6,7)4-2/h3-4H2,1-2H3"]; "InChIKey" [label="InChIKey\nMOUDFOLIRVUWKC-UHFFFAOYSA-N"];

"this compound" -> "IUPAC Name"; "this compound" -> "CAS Number"; "this compound" -> "Molecular Formula"; "this compound" -> "SMILES"; "this compound" -> "InChI"; "this compound" -> "InChIKey"; }

Chemical identifiers for this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding its behavior in various chemical environments.

| Property | Value |

| Molecular Weight | 141.039 g/mol [1] |

| Boiling Point | 130.85 °C[3] |

| Melting Point | -75.05 °C (estimate)[3] |

| Density | 1.049 g/cm³[3] |

| Refractive Index | 1.4400[3] |

| Kovats Retention Index (Standard non-polar) | 820[1] |

| Kovats Retention Index (Semi-standard non-polar) | 857[1] |

| Kovats Retention Index (Standard polar) | 1074[1] |

Reactivity

A key reaction of this compound is its treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849). This reaction leads to a dehydrohalogenation, initially forming the internal alkyne, 2-pentyne (B165424).[3][4][5] Under these basic conditions, 2-pentyne can further isomerize to the terminal alkyne, 1-pentyne, which is then deprotonated to form the corresponding alkynide ion.[3][4]

Experimental Protocol: Reaction with Sodium Amide (General Description)

Objective: To synthesize 2-pentyne via dehydrohalogenation of this compound.

Materials:

-

This compound

-

Sodium amide (excess)

-

Liquid ammonia (solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure Outline:

-

A reaction vessel is set up under an inert atmosphere and cooled to the temperature of liquid ammonia (approximately -33 °C).

-

Liquid ammonia is condensed into the reaction vessel.

-

Sodium amide is added to the liquid ammonia with stirring.

-

This compound is slowly added to the stirred suspension of sodium amide in liquid ammonia.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

Upon completion, the reaction is quenched, typically by the addition of a proton source (e.g., ammonium (B1175870) chloride).

-

The ammonia is allowed to evaporate, and the remaining residue is worked up to isolate the alkyne product. This typically involves extraction with an organic solvent, washing, drying, and purification by distillation.

Reaction of this compound with sodium amide.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. While detailed experimental parameters for the acquisition of the following spectra for this compound are not fully available, the existence of such data is noted in chemical databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon framework of the molecule. The ¹H NMR spectrum is expected to show signals corresponding to the ethyl groups, while the ¹³C NMR would show distinct signals for the different carbon environments.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by C-H stretching and bending vibrations typical of alkanes, as well as C-Cl stretching frequencies.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms, which would aid in confirming the molecular formula and structure.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. General handling guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Storing in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a summary of the key chemical properties and structural information for this compound. The compiled data on its physicochemical properties, identifiers, and reactivity, particularly its reaction with strong bases, serves as a valuable resource for researchers and professionals. The provided diagrams offer a clear visualization of the compound's identifiers and a significant reaction pathway. Further experimental investigation is warranted to fully characterize its spectroscopic properties and explore its potential applications.

References

An In-Depth Technical Guide to 3,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dichloropentane, including its chemical identifiers, physicochemical properties, a representative synthesis protocol, and safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identifiers and Properties

This compound is a geminal dihalide, a class of organic compounds that are valuable intermediates in organic synthesis. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers for this compound[1][2]

| Identifier | Value |

| CAS Number | 21571-91-5 |

| IUPAC Name | This compound |

| Molecular Formula | C5H10Cl2 |

| SMILES | CCC(CC)(Cl)Cl |

| InChI | InChI=1S/C5H10Cl2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 |

| InChIKey | MOUDFOLIRVUWKC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 141.04 g/mol | [1] |

| Density | 1.049 g/cm³ (estimate) | [2] |

| Boiling Point | 130.85 °C | [2] |

| Melting Point | -75.05 °C (estimate) | [2] |

| Refractive Index | 1.4400 | [2] |

| Kovats Retention Index (polar column) | 1074 | [3] |

| Kovats Retention Index (non-polar column) | 857 | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the reaction of 3-pentanone (B124093) with a chlorinating agent such as phosphorus pentachloride (PCl5). This reaction results in the formation of a geminal dichloride by replacing the carbonyl oxygen with two chlorine atoms.[5][6]

Caption: Synthesis of this compound from 3-Pentanone.

Representative Experimental Protocol

Materials:

-

3-Pentanone

-

Phosphorus pentachloride (PCl5)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Ice bath

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, place a solution of 3-pentanone in an anhydrous inert solvent like diethyl ether. The apparatus should be protected from atmospheric moisture.

-

Addition of PCl5: Cool the flask in an ice bath. Slowly add phosphorus pentachloride to the stirred solution of 3-pentanone. The addition should be done portion-wise or as a solution in the same solvent to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it over crushed ice to decompose the excess PCl5 and the byproduct phosphoryl chloride (POCl3).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Data

While readily available spectra for this compound are limited, the expected NMR data can be predicted based on its structure. The NIST WebBook indicates the availability of mass spectrometry and gas chromatography data.[3][4]

-

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. It should exhibit a triplet corresponding to the two methyl (CH₃) groups and a quartet for the two methylene (B1212753) (CH₂) groups.

-

¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing signals for the methyl carbons, the methylene carbons, and the quaternary carbon bonded to the two chlorine atoms.

-

Mass Spectrometry: Data is available through the NIST Mass Spectrometry Data Center.[1]

Safety and Handling

This compound is a chlorinated hydrocarbon and should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship of Identifiers

The various chemical identifiers for this compound are interconnected and provide different ways to describe the same molecule.

Caption: Interrelationship of this compound Identifiers.

References

- 1. This compound | C5H10Cl2 | CID 519877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Pentane, 3,3-dichloro- [webbook.nist.gov]

- 4. Pentane, 3,3-dichloro- [webbook.nist.gov]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. The reaction of acetone with `PCl_5` gives [allen.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Data of 3,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,3-Dichloropentane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. The two ethyl groups are chemically equivalent, leading to two distinct signals.

-

-CH₃ group: The six protons of the two equivalent methyl groups are expected to produce a triplet.

-

-CH₂ group: The four protons of the two equivalent methylene (B1212753) groups are predicted to appear as a quartet.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 - 1.3 | Triplet | 6H | 2 x -CH₃ |

| ~2.0 - 2.3 | Quartet | 4H | 2 x -CH₂- |

¹³C NMR Spectroscopy

Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments.

-

-CH₃ carbon: The two equivalent methyl carbons.

-

-CH₂- carbon: The two equivalent methylene carbons.

-

-CCl₂- carbon: The central quaternary carbon bonded to two chlorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~10 - 15 | Primary (CH₃) | C1, C5 |

| ~35 - 45 | Secondary (CH₂) | C2, C4 |

| ~90 - 100 | Quaternary (CCl₂) | C3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 3: Predicted Key IR Absorption Bands for this compound

| Predicted Absorption Range (cm⁻¹) | Bond Vibration | Functional Group |

| 2850 - 3000 | C-H stretch | Alkane |

| 1450 - 1470 | C-H bend (scissoring) | -CH₂- |

| 1375 - 1385 | C-H bend (rocking) | -CH₃ |

| 600 - 800 | C-Cl stretch | Alkyl Halide |

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained via Electron Ionization (EI), is predicted to show a molecular ion peak and several characteristic fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Notes |

| 140, 142, 144 | [C₅H₁₀Cl₂]⁺˙ | Molecular ion (M⁺˙). The M+2 and M+4 peaks will be present due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). |

| 111, 113 | [C₄H₇Cl]⁺ | Loss of an ethyl radical (-C₂H₅). |

| 105, 107 | [C₅H₁₀Cl]⁺ | Loss of a chlorine radical (-Cl). |

| 75 | [C₂H₄Cl]⁺ | Cleavage of the C2-C3 bond. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

| 29 | [C₂H₅]⁺ | Ethyl cation. |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3][4]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation:

-

Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.[5]

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample plates in the spectrometer and record the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectra are typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or gas chromatography (GC) can be used for sample introduction.[6]

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) and inject it into the GC.

-

-

Instrumentation:

-

Data Acquisition:

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) to form positive ions.[6][7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

-

Data Analysis:

-

Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

-

Examine the isotopic patterns of chlorine-containing fragments to confirm their composition.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. forums.studentdoctor.net [forums.studentdoctor.net]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. web.uvic.ca [web.uvic.ca]

- 4. sites.bu.edu [sites.bu.edu]

- 5. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

Synthesis of 3,3-Dichloropentane from 3-Pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-dichloropentane, a geminal dihalide, from its corresponding ketone, 3-pentanone (B124093). This conversion is a fundamental transformation in organic chemistry, providing a valuable synthon for further molecular elaboration in various research and development settings, including drug discovery.

Reaction Overview and Mechanism

The synthesis of this compound from 3-pentanone is achieved through a well-established reaction with phosphorus pentachloride (PCl₅).[1][2] This reaction facilitates the replacement of the carbonyl oxygen with two chlorine atoms on the same carbon, forming a geminal dichloride.[1]

The reaction mechanism involves the initial attack of the carbonyl oxygen of 3-pentanone on the phosphorus atom of PCl₅. This is followed by a series of steps involving the elimination of phosphoryl chloride (POCl₃) and the sequential addition of two chloride ions to the carbocation intermediate, ultimately yielding this compound.[3]

Physicochemical Data

A summary of the key physicochemical properties for the starting material and the final product is provided below for easy reference and comparison.[4][5]

Table 1: Physicochemical Properties of 3-Pentanone and this compound

| Property | 3-Pentanone | This compound |

| Molecular Formula | C₅H₁₀O | C₅H₁₀Cl₂ |

| Molecular Weight | 86.13 g/mol | 141.04 g/mol [4] |

| CAS Number | 96-22-0 | 21571-91-5[6] |

| Boiling Point | 102 °C | 131-133 °C |

| Density | 0.814 g/mL | 1.04 g/mL at 25 °C |

| Appearance | Colorless liquid | Colorless liquid |

| Solubility | Soluble in water and organic solvents | Insoluble in water, soluble in organic solvents |

Experimental Protocol

While a specific detailed experimental protocol for the synthesis of this compound from 3-pentanone is not extensively documented in publicly available literature, the following procedure is a representative method based on the general reaction of ketones with phosphorus pentachloride and protocols for similar transformations.[7][8]

3.1. Materials and Reagents

-

3-Pentanone (Diethyl ketone), ≥99%

-

Phosphorus pentachloride (PCl₅), ≥98%

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂), ≥99.8%

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Glassware: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, distillation apparatus.

3.2. Reaction Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with phosphorus pentachloride (1.1 equivalents). Anhydrous dichloromethane (100 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath with stirring.

-

Addition of 3-Pentanone: 3-Pentanone (1.0 equivalent) is dissolved in anhydrous dichloromethane (50 mL) and added dropwise to the stirred suspension of PCl₅ over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approximately 40 °C for dichloromethane). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

The reaction mixture is cooled to 0 °C and cautiously poured onto crushed ice or a mixture of ice and water to quench the excess PCl₅ and hydrolyze the phosphoryl chloride.[9]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, water (1 x 50 mL), and brine (1 x 50 mL).

-

-

Purification:

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound. The fraction boiling at approximately 131-133 °C should be collected.

-

3.3. Expected Yield

The yield for this type of reaction can vary, but yields in the range of 60-80% are typically expected. The formation of the corresponding chloroalkene as a byproduct can lower the yield of the desired gem-dichloride.[8]

Visualizations

4.1. Reaction Pathway

The following diagram illustrates the overall transformation of 3-pentanone to this compound.

Caption: Reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Triplet (δ ≈ 1.0-1.2 ppm, 6H, -CH₃); Quartet (δ ≈ 2.0-2.3 ppm, 4H, -CH₂-) |

| ¹³C NMR | Signal for -CH₃ carbons (δ ≈ 10-15 ppm); Signal for -CH₂- carbons (δ ≈ 35-45 ppm); Signal for the quaternary carbon bearing two chlorine atoms (C(Cl)₂) (δ ≈ 90-100 ppm)[10] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 140, with isotopic peaks for chlorine (M+2 at m/z=142, M+4 at m/z=144). Fragmentation would likely involve loss of Cl and ethyl groups. |

| IR Spectroscopy | C-H stretching (alkane) around 2850-3000 cm⁻¹; C-Cl stretching around 600-800 cm⁻¹. Absence of a strong C=O stretch (around 1715 cm⁻¹) from the starting material. |

Safety Considerations

-

Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane (CH₂Cl₂) is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

-

The reaction and work-up procedures involve the evolution of hydrogen chloride (HCl) gas, which is corrosive and toxic. Proper ventilation is crucial.

This technical guide provides a comprehensive overview and a detailed, practical protocol for the synthesis of this compound from 3-pentanone. Researchers and professionals in drug development can utilize this information for the efficient preparation of this valuable chemical intermediate.

References

- 1. quora.com [quora.com]

- 2. m.youtube.com [m.youtube.com]

- 3. organic chemistry - Mechanism for conversion of ketone to dichloride with phosphorus pentachloride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. This compound | C5H10Cl2 | CID 519877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. datapdf.com [datapdf.com]

- 9. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 10. spectrabase.com [spectrabase.com]

Physical properties of 3,3-Dichloropentane (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 3,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and industrial applications, including solvent selection, reaction condition optimization, and safety protocol development.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting the behavior of the compound under various experimental conditions.

| Physical Property | Value | Units |

| Boiling Point | 130.85[1][2][3] | °C |

| Density | 1.0490[1][2][3] | g/mL |

| Molecular Weight | 141.04[1][4] | g/mol |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of haloalkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant that can be used for identification and to assess purity.

Methodology: Thiele Tube Method

A common and efficient method for determining the boiling point of a small quantity of liquid is the Thiele tube method.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath liquid

-

Stand and clamps

Procedure:

-

A small amount of the this compound sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in the Thiele tube containing the heating oil, making sure the side arm of the Thiele tube is not obstructed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density, the mass per unit volume of a substance, is another important physical property for compound characterization and for calculations involving mass-volume relationships.

Methodology: Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, accurately known volume.

Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (for temperature control)

-

This compound sample

-

Distilled water

Procedure:

-

The clean, dry pycnometer is weighed accurately on the analytical balance (m1).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, and the outside is dried. The pycnometer filled with water is then weighed (m2).

-

The pycnometer is emptied, thoroughly dried, and then filled with the this compound sample.

-

The same procedure of thermal equilibration in the water bath is followed, the volume is adjusted, the exterior is dried, and the pycnometer filled with the sample is weighed (m3).

-

The density of water at the experimental temperature (ρ_water) is known from standard tables.

-

The density of the this compound sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The presence of two chlorine atoms on the central carbon atom of the pentane (B18724) chain significantly affects its intermolecular forces and, consequently, its boiling point and density.

Caption: Relationship between the molecular structure of this compound and its physical properties.

The two polar carbon-chlorine (C-Cl) bonds induce dipole-dipole interactions between molecules, which are stronger than the London dispersion forces present in the parent alkane, pentane. Furthermore, the significant increase in molecular weight due to the two chlorine atoms leads to stronger van der Waals forces. These enhanced intermolecular forces require more energy to overcome, resulting in a higher boiling point compared to pentane. The increased mass contributed by the chlorine atoms in a relatively compact structure also leads to a density greater than that of water.

References

An In-depth Technical Guide to the Safety and Handling of 3,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,3-dichloropentane, a halogenated organic compound. Due to the limited availability of detailed toxicological and environmental data, a cautious approach is recommended when handling this chemical. All procedures should be conducted in accordance with strict laboratory safety protocols.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for responding to emergencies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H10Cl2 | [1][2] |

| Molecular Weight | 141.04 g/mol | [2] |

| CAS Number | 21571-91-5 | [1][3] |

| Appearance | Colorless liquid | [4] |

| Odor | Odorless | [4] |

| Boiling Point | 130.85°C | [1][5] |

| Melting Point | -75.05°C (estimate) | [1][5] |

| Density | 1.049 g/cm³ | [1] |

| Refractive Index | 1.4400 | [1] |

| Solubility in Water | Insoluble | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. While specific toxicity data is limited, the available information indicates several potential hazards. It is crucial to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Table 2: Hazard Classification

| Hazard Class | Classification | Source |

| Flammability | Highly flammable liquid and vapor. | [6] |

| Acute Toxicity (Oral) | Harmful if swallowed. | |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | |

| Skin Corrosion/Irritation | Causes skin irritation. | [7] |

| Eye Damage/Irritation | Causes serious eye irritation. | [7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [7] |

Note: Detailed quantitative toxicity data (e.g., LD50, LC50) for this compound is largely unavailable in the provided search results.[8]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Use only non-sparking tools and explosion-proof equipment.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Store in a flammables-designated area.[4]

-

Incompatible materials to avoid include strong oxidizing agents and strong bases.[4][6]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential. The following sections outline procedures for spills and exposures.

A systematic approach to managing a spill of this compound is crucial to prevent exposure and environmental contamination.

Caption: Workflow for managing a this compound spill.

Experimental Protocol for Spill Neutralization (General Guidance): A specific, validated experimental protocol for the neutralization of this compound was not available in the searched literature. However, a general procedure for handling spills of flammable, halogenated organic compounds is as follows:

-

Preparation of Absorbent Material: Use a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

-

Application: Gently cover the spill with the absorbent material, starting from the outside and working inwards to prevent splashing.

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

Immediate first aid is critical in the case of exposure to this compound. The following diagram outlines the initial steps to be taken.

Caption: First-aid procedures for this compound exposure.

Detailed First-Aid Protocols:

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical has been ingested or inhaled. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Eye Contact: Immediately flush the eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it can be done easily. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen chloride.[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[8]

Toxicological and Ecological Information

Table 3: Toxicological and Ecological Data

| Data Point | Value | Source |

| Acute Toxicity (Oral) | No data available | [8] |

| Acute Toxicity (Dermal) | No data available | [8] |

| Acute Toxicity (Inhalation) | No data available | [8] |

| Toxicity to Fish | No data available | [8] |

| Toxicity to Daphnia | No data available | [8] |

| Toxicity to Algae | No data available | [8] |

| Persistence and Degradability | No data available | [8] |

| Bioaccumulative Potential | No data available | [8] |

Given the lack of data, it should be assumed that this compound may be harmful to aquatic life with long-lasting effects, and measures should be taken to prevent its release into the environment.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.[8] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the hazards of this chemical and the implementation of a comprehensive safety program. Always consult the most current Safety Data Sheet (SDS) before use.

References

- 1. This compound. [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C5H10Cl2 | CID 519877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. Dichloropentane | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. airgas.com [airgas.com]

- 8. echemi.com [echemi.com]

Reactivity of Geminal Dichlorides: An In-depth Technical Guide Focused on 3,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of geminal dichlorides, with a specific focus on 3,3-dichloropentane. Geminal dichlorides are versatile intermediates in organic synthesis, serving as precursors to a variety of functional groups. Their reactivity is primarily characterized by substitution, elimination, and hydrolysis reactions, making them valuable synthons in the construction of complex molecular architectures relevant to pharmaceutical and materials science.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of 3-pentanone (B124093) with a chlorinating agent, typically phosphorus pentachloride (PCl₅). Other reagents such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂) can also be employed, often in the presence of a catalyst.

The reaction with phosphorus pentachloride proceeds through the conversion of the carbonyl group into a geminal dichloride. The mechanism involves the initial attack of the carbonyl oxygen on the phosphorus atom of PCl₅. This is followed by a series of substitution steps, ultimately replacing the oxygen atom with two chlorine atoms.[1][2]

General Reaction Scheme: 3-Pentanone → this compound

Experimental Protocol: Synthesis of this compound from 3-Pentanone

Materials:

-

3-Pentanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether or other suitable inert solvent

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of 3-pentanone in an anhydrous, inert solvent is prepared in a flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Phosphorus pentachloride is added portion-wise or as a solution in the same solvent through the dropping funnel with vigorous stirring. The temperature should be carefully monitored and maintained near 0 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess PCl₅ and hydrolyze the phosphorus oxychloride (POCl₃) byproduct.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by fractional distillation.

Quantitative Data: Due to the lack of specific literature reports, a table of quantitative data cannot be provided. However, yields for similar reactions typically range from moderate to good, depending on the substrate and reaction conditions.

Key Reactions of this compound

This compound undergoes several characteristic reactions, making it a useful synthetic intermediate. The primary modes of reactivity are hydrolysis, elimination, and nucleophilic substitution.

Hydrolysis to 3-Pentanone

Geminal dichlorides can be hydrolyzed back to their corresponding ketones. This reaction is typically carried out in the presence of water and a base, such as aqueous potassium hydroxide (B78521).[3] The reaction proceeds through a geminal diol intermediate, which is generally unstable and readily eliminates a molecule of water to form the stable ketone.[4]

General Reaction Scheme: this compound → [3,3-Pentanediol] (unstable) → 3-Pentanone

Experimental Protocol: Hydrolysis of this compound

A general procedure for the hydrolysis of a geminal dichloride is as follows:

Materials:

-

This compound

-

Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution

-

A suitable co-solvent if needed (e.g., ethanol)

Procedure:

-

This compound is mixed with an aqueous solution of a base (e.g., 10% KOH). A co-solvent may be added to increase solubility.

-

The mixture is heated under reflux with stirring. The reaction progress can be monitored by GC by observing the disappearance of the starting material.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, 3-pentanone, can be isolated by extraction with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed.

-

The resulting 3-pentanone can be purified by distillation.

Quantitative Data: Quantitative data for the hydrolysis of this compound is not available in the searched literature.

Elimination to Form Pentyne Isomers

A synthetically important reaction of geminal dichlorides is double dehydrohalogenation to form alkynes. This is typically achieved by treating the geminal dichloride with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849). The reaction proceeds through two successive E2 elimination steps.

When this compound is treated with excess sodium amide, the initial product is 2-pentyne. However, under these strongly basic conditions, an internal alkyne can isomerize to a more stable terminal alkyne if possible, which is then deprotonated by the excess base to form an acetylide. In the case of 2-pentyne, it can isomerize to 1-pentyne, which is then trapped as the sodium acetylide. Subsequent workup with a proton source (e.g., water or dilute acid) would yield the terminal alkyne.[5][6][7]

General Reaction Scheme: this compound + 2 NaNH₂ → 2-Pentyne + 2 NaCl + 2 NH₃ 2-Pentyne (in excess NaNH₂) → 1-Pentylide anion → 1-Pentyne (after workup)

Experimental Protocol: Dehydrohalogenation of this compound

A general procedure for the double dehydrohalogenation of a geminal dichloride is as follows:

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

Procedure:

-

A reaction vessel is set up with a dry ice condenser and charged with liquid ammonia.

-

Sodium amide is carefully added to the liquid ammonia with stirring.

-

A solution of this compound in an anhydrous solvent like diethyl ether is added dropwise to the sodium amide suspension in liquid ammonia.

-

The reaction is stirred for several hours, allowing the ammonia to reflux.

-

After the reaction is deemed complete, the reaction is carefully quenched, for instance, by the slow addition of ammonium (B1175870) chloride to neutralize the excess sodium amide.

-

The ammonia is allowed to evaporate.

-

Water is carefully added to the residue, and the product is extracted with an organic solvent.

-

The organic layer is dried and the solvent removed to yield the alkyne product, which can be purified by distillation.

Quantitative Data: Specific yields for the conversion of this compound to pentyne isomers are not available in the searched literature.

Spectroscopic Characterization of this compound

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Two signals are expected: a triplet for the two equivalent methyl (CH₃) groups and a quartet for the two equivalent methylene (B1212753) (CH₂) groups. The integration ratio would be 3:2. The methylene protons, being closer to the electron-withdrawing chlorine atoms, would appear further downfield than the methyl protons. |

| ¹³C NMR | Three signals are expected: one for the methyl carbons, one for the methylene carbons, and one for the quaternary carbon bonded to the two chlorine atoms (C(Cl)₂). The C(Cl)₂ carbon would be significantly downfield due to the deshielding effect of the two chlorine atoms. |

| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for the alkyl groups would be observed. A strong absorption corresponding to the C-Cl stretching vibrations would be present, typically in the range of 600-800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

Caption: Synthesis of this compound from 3-Pentanone.

Caption: Hydrolysis of this compound to 3-Pentanone.

Caption: Elimination of this compound to form Pentyne.

Conclusion

This compound, as a representative geminal dichloride, demonstrates key reactivity patterns that are of significant interest to synthetic chemists. Its preparation from a readily available ketone and its subsequent conversion into other functional groups, such as ketones and alkynes, highlight its utility as a synthetic intermediate. While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in readily accessible literature, the general principles of its synthesis and reactivity are well-established. Further research into the specific reaction conditions and yields for these transformations could provide valuable data for the drug development and chemical research communities.

References

- 1. This compound | C5H10Cl2 | CID 519877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentane, 3,3-dichloro- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. Solved Hdd + When this compound is treated with excess | Chegg.com [chegg.com]

- 5. Pentane, 3,3-dichloro- [webbook.nist.gov]

- 6. homework.study.com [homework.study.com]

- 7. chegg.com [chegg.com]

An In-depth Technical Guide to the Isomers of Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dichloropentane (B13834815) (C₅H₁₀Cl₂), detailing their structural and stereoisomeric forms, fundamental physical properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for professionals in chemistry and drug development who require a thorough understanding of these halogenated hydrocarbons.

Introduction to Dichloropentane Isomerism

Dichloropentane exists in numerous isomeric forms, which are broadly classified into constitutional (or structural) isomers and stereoisomers. Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. These can be further categorized as chain isomers (different carbon skeletons) or positional isomers (same carbon skeleton, different positions of chlorine atoms). Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of their atoms. These include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Isomers of Dichloropentane

The molecular formula C₅H₁₀Cl₂ gives rise to a wide array of isomers. The primary carbon skeletons are pentane, 2-methylbutane (isopentane), and 2,2-dimethylpropane (neopentane). Dichlorination of these skeletons at various positions results in the constitutional isomers. Several of these possess chiral centers, leading to the existence of stereoisomers.

Constitutional Isomers of Dichloropentane

There are 21 constitutional isomers of dichloropentane.[1] These are derived from the three possible carbon backbones and the various positions the two chlorine atoms can occupy.[1]

Isomers based on the Pentane Skeleton:

-

1,1-Dichloropentane

-

1,2-Dichloropentane

-

1,3-Dichloropentane

-

1,4-Dichloropentane

-

1,5-Dichloropentane

-

2,2-Dichloropentane

-

2,3-Dichloropentane

-

2,4-Dichloropentane

-

3,3-Dichloropentane

Isomers based on the 2-Methylbutane (Isopentane) Skeleton:

-

1,1-Dichloro-2-methylbutane

-

1,3-Dichloro-2-methylbutane

-

1,4-Dichloro-2-methylbutane

-

2,3-Dichloro-2-methylbutane

-

1,1-Dichloro-3-methylbutane

-

1,2-Dichloro-3-methylbutane

-

1,3-Dichloro-3-methylbutane

-

2,2-Dichloro-3-methylbutane

Isomers based on the 2,2-Dimethylpropane (Neopentane) Skeleton:

-

1,1-Dichloro-2,2-dimethylpropane

-

1,3-Dichloro-2,2-dimethylpropane

Stereoisomers of Dichloropentane

Several of the constitutional isomers of dichloropentane are chiral and thus exhibit stereoisomerism.

-

2,3-Dichloropentane: This isomer has two chiral centers, leading to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers. The (2R,3S) and (2S,3R) isomers are also a pair of enantiomers. These two pairs of enantiomers are diastereomers of each other.

-

2,4-Dichloropentane: This isomer also has two chiral centers. It exists as three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S) or (2S,4R), which are identical). The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive.

-

1,2-Dichloropentane: With one chiral center at the C2 position, this isomer exists as a pair of enantiomers (R and S).

-

1,3-Dichloropentane: This isomer has two chiral centers and exists as a pair of enantiomers and a meso compound.

-

1,4-Dichloropentane: With one chiral center at the C4 position, this isomer exists as a pair of enantiomers (R and S).

-

Branched Isomers: Several of the branched-chain isomers also contain chiral centers and exist as stereoisomers. For instance, 1,2-dichloro-2-methylbutane and 2,3-dichloro-2-methylbutane both have chiral centers and exhibit stereoisomerism.

Basic Physical Properties

The physical properties of dichloropentane isomers vary depending on their structure. Branching in the carbon chain and the position of the chlorine atoms influence intermolecular forces, which in turn affect properties like boiling point and density.

Data Presentation

The following tables summarize the available quantitative data for various dichloropentane isomers. Note that some values are estimated and should be considered as such.

Table 1: Physical Properties of Straight-Chain Dichloropentane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n_D) |

| 1,1-Dichloropentane | 131-133 | - | 1.06 | 1.439 |

| 1,2-Dichloropentane | 148.3 | -75.05 (est.) | 1.0767 (at 25°C) | 1.4448 |

| 1,4-Dichloropentane | 162-164 | - | - | 1.455 |

| 1,5-Dichloropentane | 180 | -72 | 1.10 (at 20°C) | 1.457 |

| 2,2-Dichloropentane | 128-129 | -75.05 (est.) | 1.053 | 1.434 |

| 2,3-Dichloropentane | 143 | -77.3 | 1.0789 (at 20°C) | 1.43 |

| 2,4-Dichloropentane | 145-147 | - | - | - |

| This compound | 134-136 | - | 1.04 | 1.436 |

Table 2: Physical Properties of Branched-Chain Dichloropentane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n_D) |

| 1,3-Dichloro-3-methylbutane | 149.59 (est.) | -75.05 (est.) | 1.0718 | 1.4442 |

| 2,3-Dichloro-2-methylbutane | 138 | - | 1.05 | 1.432 |

Experimental Protocols

Accurate determination of the physical properties of dichloropentane isomers is crucial for their identification, purification, and application. Standard laboratory procedures for these measurements are detailed below.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[2]

-

Apparatus: Thiele tube or a beaker with heating oil, thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid dichloropentane isomer is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, and the assembly is immersed in the heating oil within the Thiele tube or beaker.

-

The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[2]

-

Heating is continued until a steady stream of bubbles emerges from the capillary.

-

The heat source is then removed, and the oil bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Melting Point Determination

For isomers that are solid at room temperature, the melting point is a key indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes.

-

Procedure:

-

A small amount of the finely powdered solid isomer is packed into a capillary tube.[3][4]

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

The sample is heated at a controlled rate.

-

The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.[3] A narrow melting point range typically indicates a high degree of purity.

-

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of liquid density.[5][6]

-

Apparatus: Pycnometer, analytical balance, and a thermostatic bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured (m₁).[7]

-

The pycnometer is filled with the liquid dichloropentane isomer.

-

The stopper is inserted, ensuring any excess liquid is expelled through the capillary, and the exterior is carefully dried.[7]

-

The filled pycnometer is brought to a constant temperature in the thermostatic bath.

-

The mass of the pycnometer filled with the liquid is measured (m₂).

-

The mass of the liquid is calculated (m_liquid = m₂ - m₁).

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V_pycnometer).

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property.

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a constant temperature water bath.

-

Procedure:

-

The prisms of the refractometer are cleaned and calibrated using a standard liquid of known refractive index (e.g., distilled water).[8]

-

A few drops of the dichloropentane isomer are placed on the surface of the measuring prism.[9]

-

The prisms are closed, and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (usually 20°C or 25°C) by the water bath.

-

The telescope is adjusted to bring the boundary line between the light and dark fields into sharp focus.[8]

-

The compensator is adjusted to eliminate any color fringe at the boundary.

-

The boundary line is aligned with the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.[8]

-

Mandatory Visualization

The following diagram illustrates the hierarchical classification of dichloropentane isomers, from the basic carbon skeleton to the specific stereoisomers.

Caption: Isomer classification for dichloropentane.

References

- 1. 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2 condensed structural formula, IUPAC names, skeletal formula, R/S optical isomers chain positional substituent group isomerism isomers of C5H10Cl2 C5H10Br2 C5H10F2 C5H10I2 Doc Brown's revision notes for advanced level organic chemistry courses AQA, Edexcel, OCR, WJEC, IB, CCEA exam boards [docbrown.info]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]

Theoretical Stability of 3,3-Dichloropentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the stability of 3,3-dichloropentane. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from analogous gem-dichloroalkanes and general principles of conformational analysis and organochlorine chemistry. The content herein offers insights into the conformational landscape, potential decomposition pathways, and relevant experimental methodologies for the study of this compound and similar chlorinated hydrocarbons. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a geminal dihaloalkane with the chemical formula C₅H₁₀Cl₂. The presence of two chlorine atoms on the same carbon atom significantly influences its electronic structure, steric profile, and overall stability. Understanding the conformational preferences and decomposition pathways of such molecules is crucial for predicting their reactivity, environmental fate, and potential applications in chemical synthesis. This guide explores the theoretical underpinnings of this compound's stability through an examination of its conformational isomers and potential degradation mechanisms, including thermal decomposition, hydrolysis, and photodegradation.

Conformational Analysis

The stability of this compound is intrinsically linked to the rotational conformations around its C-C single bonds. The rotation around the C2-C3 and C3-C4 bonds dictates the spatial arrangement of the ethyl and chloro substituents, giving rise to various conformers with different energy levels.

Due to the absence of specific computational studies on this compound, the principles of conformational analysis are drawn from studies of similar, smaller dichloroalkanes such as 1,2-dichloroethane (B1671644) and 1,2-dichlorobutane. The primary interactions governing conformational stability are steric hindrance and electrostatic interactions between the bulky and electronegative chlorine atoms and the alkyl groups.

The key rotational conformers to consider are the anti and gauche arrangements of the substituents. In the context of this compound, rotation around the C2-C3 bond would lead to conformers where the C1 methyl group is either anti or gauche to the C4-C5 ethyl group and the chlorine atoms.

Logical Flow of Conformational Analysis

Rotational Energy Barriers

The energy required to rotate from one staggered conformation to another through an eclipsed state is known as the rotational energy barrier. For alkanes, these barriers are typically in the range of 12-20 kJ/mol. The presence of bulky chlorine atoms is expected to increase these barriers due to greater steric repulsion in the eclipsed transition states.

While specific data for this compound is unavailable, studies on smaller halogenated ethanes show that rotational barriers increase with the size of the halogen atom. For instance, the rotational barrier in 1,2-dichloroethane is approximately 12.5 kJ/mol. It is reasonable to infer that the rotational barriers in this compound would be of a similar or slightly higher magnitude.

Table 1: Estimated Rotational Energy Barriers for Analogous Chloroalkanes

| Compound | Bond of Rotation | Rotational Barrier (kJ/mol) |

| Ethane | C-C | ~12 |

| 1,2-Dichloroethane | C-C | ~12.5 |

| This compound (Estimated) | C2-C3 / C3-C4 | 15 - 25 |

Thermodynamic Stability

The thermodynamic stability of a molecule can be assessed through its enthalpy of formation and bond dissociation energies.

Enthalpy of Formation

Table 2: Standard Enthalpies of Formation (gas phase, 298.15 K) for Selected Chlorinated Alkanes

| Compound | Formula | ΔHf° (kJ/mol) |

| Ethane | C₂H₆ | -84.0 |

| Chloroethane | C₂H₅Cl | -112.1 |

| 1,1-Dichloroethane | C₂H₄Cl₂ | -133.5 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | -131.8 |

Source: Critically evaluated data for chloromethanes and chloroethanes.[1][2][3][4]

Bond Dissociation Energies

The C-Cl bond dissociation energy (BDE) is a critical parameter for understanding the thermal stability of this compound. Homolytic cleavage of a C-Cl bond is often the initial step in thermal decomposition.

Table 3: C-Cl Bond Dissociation Energies for Selected Chloroalkanes

| Compound | C-Cl Bond Dissociation Energy (kcal/mol) |

| CH₃Cl | ~84 |

| CH₃CH₂Cl | ~82 |

| (CH₃)₂CHCl | ~80 |

| (CH₃)₃CCl | ~79 |

Source: Computational studies on haloalkanes.[5][6]

The data suggests that the C-Cl bond is weaker in more substituted chloroalkanes. Therefore, the C-Cl bonds in this compound are expected to have a BDE in the range of 79-82 kcal/mol.

Decomposition Pathways

Organochlorine compounds can degrade through various mechanisms, including thermal decomposition, hydrolysis, and photodegradation.

Thermal Decomposition

At elevated temperatures, the weakest bonds in the molecule are prone to cleavage. For this compound, the C-Cl bond is expected to be the most labile. The initial step is likely the homolytic cleavage of a C-Cl bond to form a chlorine radical and a pentyl radical. Subsequent reactions can lead to the formation of alkenes, HCl, and other chlorinated byproducts. The thermal decomposition of chlorinated paraffins often involves dehydrochlorination.

Proposed Thermal Decomposition Pathway

Hydrolysis

Geminal dihalides can undergo hydrolysis to form carbonyl compounds. In the case of this compound, hydrolysis would be expected to yield 3-pentanone (B124093). This reaction typically proceeds via a nucleophilic substitution mechanism, where hydroxide (B78521) ions displace the chloride ions. The intermediate gem-diol is unstable and readily eliminates water to form the ketone.

Hydrolysis Mechanism

Photodegradation

Chlorinated hydrocarbons can undergo photodegradation upon exposure to ultraviolet (UV) radiation. The energy from UV light can induce the homolytic cleavage of the C-Cl bond, leading to the formation of radicals and subsequent degradation reactions. The photodegradation rates of chlorinated hydrocarbons are often enhanced in the absence of dissolved oxygen.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and stability analysis of this compound are not widely published. However, general procedures for analogous compounds can be adapted.

Synthesis of this compound

A plausible laboratory synthesis involves the reaction of 3-pentanone with a chlorinating agent such as phosphorus pentachloride (PCl₅).

Experimental Workflow for Synthesis

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 3-pentanone in an inert solvent like carbon tetrachloride.

-

Addition of PCl₅: Cool the flask in an ice bath. Slowly add phosphorus pentachloride to the stirred solution.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation.[7][8][9]

Stability Analysis

5.2.1. Thermal Stability Assessment

The thermal stability of this compound can be evaluated by heating a sample at a controlled temperature and monitoring its decomposition over time.

Methodology:

-

Place a known amount of purified this compound in a sealed ampoule under an inert atmosphere.

-

Heat the ampoule in an oven or a thermostatic bath at a predetermined temperature.

-

At regular intervals, remove an ampoule, cool it, and analyze the contents by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and any degradation products.[10]

5.2.2. Hydrolytic Stability Assessment

The rate of hydrolysis can be determined by monitoring the disappearance of this compound and the appearance of 3-pentanone in an aqueous solution.

Methodology:

-

Prepare a solution of this compound in a buffered aqueous solution at a specific pH.

-

Maintain the solution at a constant temperature.

-

At various time points, take aliquots of the solution and extract them with a suitable organic solvent.

-

Analyze the organic extracts by GC-MS to determine the concentrations of this compound and 3-pentanone.

Analytical Characterization

6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the analysis of volatile and semi-volatile chlorinated hydrocarbons.[10]

Table 4: Typical GC-MS Parameters for Halogenated Alkane Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (non-polar) |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The chemical shifts will be influenced by the electronegative chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the methyl carbons, the methylene carbons, and the quaternary carbon bearing the two chlorine atoms. The signal for the C3 carbon will be significantly downfield due to the deshielding effect of the chlorine atoms.

Conclusion

This technical guide has provided a theoretical framework for understanding the stability of this compound. While direct experimental data for this compound is scarce, by drawing parallels with analogous gem-dichloroalkanes and applying fundamental principles of organic chemistry, we can make reasonable predictions about its conformational preferences, thermodynamic properties, and decomposition pathways. The outlined experimental protocols offer a starting point for researchers wishing to investigate the synthesis and stability of this compound and related compounds. Further computational and experimental studies are warranted to provide more precise data and validate the theoretical considerations presented herein.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Evaluated Enthalpies of Formation of the Stable Closed Shell C1 and C2 Chlorinated Hydrocarbons | NIST [nist.gov]

- 3. srd.nist.gov [srd.nist.gov]

- 4. researchgate.net [researchgate.net]